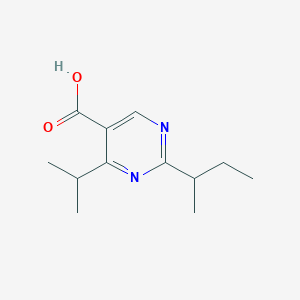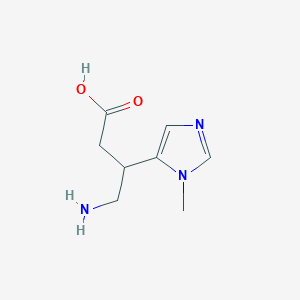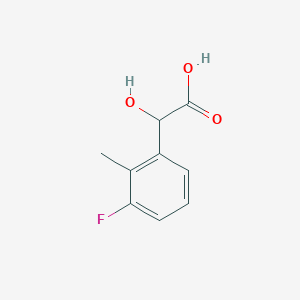
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methoxy groups, and a difluoroethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxypyridine, which is commercially available or can be synthesized from 2-methoxypyridine through chlorination.
Fluorination: The introduction of the difluoroethanone group is achieved through a fluorination reaction. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinated intermediates. The temperature and solvent choice (e.g., dichloromethane) are optimized to maximize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes:
Batch or Continuous Flow Processes: Depending on the demand, batch reactors or continuous flow systems can be used.
Purification: Techniques such as recrystallization, distillation, or chromatography are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The difluoroethanone group can be reduced to the corresponding alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and agrochemicals.
Wirkmechanismus
The mechanism by which 1-(5-Chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-2-methoxypyridin-4-yl)ethanone: Lacks the difluoro group, which may affect its reactivity and biological activity.
1-(5-Chloro-2-methoxypyridin-4-yl)-2-fluoroethanone: Contains only one fluorine atom, potentially altering its chemical properties.
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone: Has an additional fluorine atom, which can influence its stability and reactivity.
Uniqueness: 1-(5-Chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone is unique due to its specific substitution pattern and the presence of two fluorine atoms, which can enhance its chemical stability and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C8H6ClF2NO2 |
|---|---|
Molekulargewicht |
221.59 g/mol |
IUPAC-Name |
1-(5-chloro-2-methoxypyridin-4-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H6ClF2NO2/c1-14-6-2-4(5(9)3-12-6)7(13)8(10)11/h2-3,8H,1H3 |
InChI-Schlüssel |
XTIMVLGNDBGPOX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1)C(=O)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


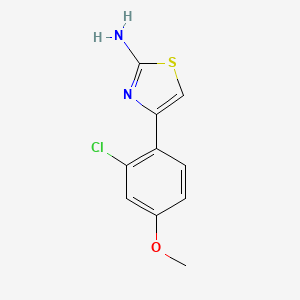
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)


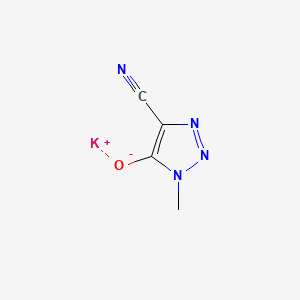
![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)
![4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540055.png)

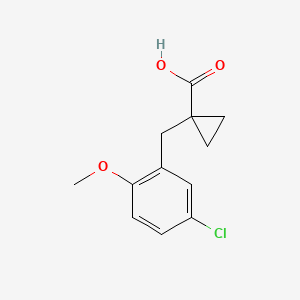
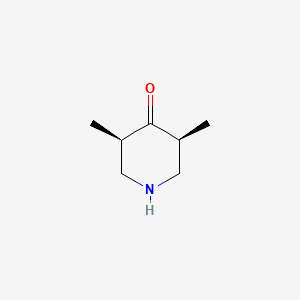
![1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride](/img/structure/B13540090.png)
